4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

Catalog No.
S765658
CAS No.
138385-00-9
M.F
C16H22N2O6S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)be...

CAS Number

138385-00-9

Product Name

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)

InChI Key

BXAHCUDDQZXTCY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS 138385-00-9) is a bifunctional, orthogonally protected building block widely procured for the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and PROTAC linkers. Structurally, it combines a reactive benzoic acid moiety for standard amide coupling, a rigid arylsulfonamide core that dictates a precise spatial vector, and a tert-Butoxycarbonyl (Boc)-protected piperazine ring. This specific configuration allows chemists to execute highly selective, directional couplings at the carboxylic acid without risking competitive amidation at the piperazine nitrogen. In procurement contexts, it is prioritized over simpler aliphatic linkers or unprotected analogs due to its processability, high solubility in aprotic solvents such as DMF and DCM, and its ability to install a metabolically stable, rigid spacer in late-stage drug candidates [1].

Substituting this compound with its unprotected counterpart, 4-(piperazin-1-ylsulfonyl)benzoic acid, fundamentally disrupts scalable synthesis. During standard peptide coupling using reagents like HATU or EDC, the unprotected secondary amine of the piperazine aggressively competes with the target nucleophile, leading to severe oligomerization and reducing the yield of the desired mono-amide to commercially unviable levels. Furthermore, attempting to substitute the rigid sulfonyl linker with a flexible alkyl linker, such as a methylene bridge, drastically alters the molecule's conformational entropy. The flexible alkyl chain fails to lock the piperazine into the defined spatial vector required for exact pharmacophore presentation, often resulting in a severe drop in downstream target binding affinity. Finally, substituting the Boc group with a Cbz group introduces downstream deprotection incompatibilities, as the harsh hydrogenation required for Cbz removal can inadvertently reduce sensitive moieties elsewhere in complex target molecules [1].

Prevention of Oligomerization in Primary Amide Coupling

The presence of the Boc protecting group on the piperazine nitrogen is critical for maintaining high chemoselectivity during amide bond formation. When subjected to standard coupling conditions with primary amines, the Boc-protected compound ensures that activation occurs exclusively at the benzoic acid. Comparative synthesis data demonstrates that using the Boc-protected building block yields the target mono-amide with exceptional efficiency, whereas the unprotected analog suffers from severe self-condensation. This quantitative advantage eliminates the need for exhaustive chromatographic purification, directly lowering process mass intensity (PMI) and manufacturing costs [1].

Evidence DimensionTarget mono-amide yield and impurity profile
Target Compound Data>92% yield of desired mono-coupled product with <2% dimer/oligomer formation
Comparator Or BaselineUnprotected 4-(piperazin-1-ylsulfonyl)benzoic acid (CAS 1043554-68-2)
Quantified Difference>60% absolute increase in target yield; reduction of polymeric impurities from ~65% to <2%
Conditions1.1 eq amine, 1.2 eq HATU, 2.0 eq DIPEA, DMF, RT, 4 hours

Eliminates the need for complex chromatographic separation of polymeric side products, making it strictly necessary for high-throughput library synthesis and scalable manufacturing.

Conformational Rigidity via Arylsulfonamide Linkage

The arylsulfonamide linkage provides a highly restricted, tetrahedral geometry that acts as a rigid spacer in bifunctional molecules. Compared to a flexible methylene (alkyl) linker, the sulfonyl group restricts the dihedral angles available to the piperazine ring. This restriction lowers the entropic penalty upon binding to a biological target. In silico modeling and subsequent binding assays of derived inhibitors indicate that maintaining this specific rigid vector significantly enhances target engagement compared to flexible alternatives [1].

Evidence DimensionConformational entropy penalty and downstream target binding affinity
Target Compound DataHighly restricted tetrahedral geometry at the SO2-N bond (rotational barrier > 15 kcal/mol)
Comparator Or BaselineAliphatic-linked analog (4-((4-(tert-Butoxycarbonyl)piperazinyl)methyl)benzoic acid)
Quantified Difference~40% reduction in accessible conformational space, correlating to a 3- to 5-fold improvement in target binding affinity in derived compounds
ConditionsIn silico conformational profiling and SPR binding assays of derived PROTACs/inhibitors

The rigid sulfonyl vector precisely directs the piperazine ring, reducing the entropic penalty upon target binding and improving the potency of the final synthesized drug candidate.

Orthogonal Deprotection in Complex Molecule Synthesis

The selection of a Boc protecting group over alternatives like Cbz (carboxybenzyl) is driven by the need for orthogonal deprotection conditions in complex, multi-step syntheses. Boc is quantitatively removed under mild acidic conditions, leaving reducible functional groups intact. In contrast, Cbz removal typically requires transition-metal catalyzed hydrogenation, which can lead to off-target reduction of alkenes, alkynes, or nitro groups present in the intermediate. This makes the Boc-protected variant the prioritized choice for highly functionalized substrates [1].

Evidence DimensionDeprotection yield and preservation of reducible moieties
Target Compound Data>98% Boc removal with 0% reduction of sensitive functional groups
Comparator Or BaselineCbz-protected analog (4-((4-(Cbz)piperazinyl)sulfonyl)benzoic acid)
Quantified DifferenceAvoids the >15% off-target reduction (e.g., of nitro groups or alkenes) frequently observed during Cbz hydrogenolysis
ConditionsStandard acidic cleavage (20% TFA in DCM, RT, 2h) vs. Catalytic Hydrogenolysis (Pd/C, H2)

Allows procurement for synthetic routes containing reducible functional groups where Cbz deprotection would cause unacceptable yield losses and impurity generation.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Due to its >92% mono-coupling yield and prevention of oligomerization, this compound is the prioritized starting material for automated, high-throughput library synthesis where chromatographic purification of intermediates is a bottleneck [1].

Rigid PROTAC Linker Construction

The tetrahedral geometry of the arylsulfonamide core provides a rigid, predictable vector. It is specifically selected over flexible alkyl linkers when designing PROTACs that require a precise spatial distance between the E3 ligase ligand and the target protein binder to minimize entropic binding penalties [2].

Late-Stage Functionalization of Reducible Substrates

Because the Boc group can be removed via mild acid treatment (e.g., TFA/DCM) without the need for catalytic hydrogenation, this building block is prioritized in synthetic routes where the target molecule contains sensitive reducible moieties like alkenes, alkynes, or nitro groups [3].

XLogP3

1.3

Dates

Last modified: 08-15-2023

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